C17H22BrNO4
Scopolamine hydrobromide
CAS No.: 114-49-8
VCID: VC21336867
Molecular Formula: C17H21NO4.BrH
C17H22BrNO4
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Scopolamine hydrobromide is a naturally occurring tropane alkaloid derived from plants of the Solanaceae family, such as belladonna. It is primarily used as an anticholinergic medication, which means it blocks the action of acetylcholine, a neurotransmitter in the central and peripheral nervous system. This action results in various therapeutic effects, including the prevention of motion sickness, reduction of secretions during surgery, and potential applications in treating depression. Motion SicknessScopolamine hydrobromide is considered the most effective medication for preventing motion-induced nausea and vomiting. It is particularly effective when administered transdermally, as this method provides a prolonged duration of action with fewer side effects compared to oral or intramuscular administration . Postoperative Nausea and VomitingTransdermal scopolamine is also used to prevent nausea and vomiting associated with recovery from anesthesia and surgery, although its efficacy in this context is less consistent . Surgical ApplicationsPreoperatively, scopolamine hydrobromide can inhibit salivation and excessive respiratory tract secretions, though its use has decreased with the advent of modern anesthetics that do not stimulate secretions. It is sometimes used in conjunction with analgesics or sedatives to induce tranquilization and amnesia during surgical procedures . Parkinsonian SyndromeHistorically, scopolamine hydrobromide has been used for symptomatic treatment of parkinsonian syndrome, but it has largely been replaced by dopaminergic drugs . Antidepressant PotentialRecent studies have explored the antidepressant efficacy of scopolamine hydrobromide. Clinical trials have shown rapid reductions in depression severity following intravenous administration, suggesting potential as a novel antidepressant agent . Pharmacokinetics and PharmacodynamicsScopolamine hydrobromide acts by competitively inhibiting muscarinic receptors, affecting the parasympathetic nervous system and smooth muscles responsive to acetylcholine. When administered transdermally, it is released continuously over three days and remains detectable in urine for up to 108 hours . Pharmacokinetic Parameters
Nasal Absorption StudyA study on the nasal absorption of scopolamine hydrobromide aimed to evaluate the effects of formulation pH and dose. This research highlighted the importance of formulation conditions in optimizing drug delivery . Oral Disintegrative Microencapsule TabletsIn a pharmacokinetic study involving Beagle dogs, scopolamine hydrobromide oral disintegrative microencapsule tablets were compared with standard tablets. The study used LC-MS/MS to determine plasma concentrations and assess pharmacokinetic parameters . Antidepressant EfficacyClinical trials have demonstrated that scopolamine hydrobromide can rapidly reduce symptoms of depression when administered intravenously. This suggests a potential role in treating major depressive disorder . Safety and Side EffectsScopolamine hydrobromide is contraindicated in patients with angle-closure glaucoma and should be used cautiously in those with open-angle glaucoma. Common side effects include dry mouth, blurred vision, and drowsiness. In cases of overdose, symptoms can include delirium, hallucinations, and tachycardia . Comparison with Other Anticholinergics
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 114-49-8 | ||||||||||||||||||||||
Product Name | Scopolamine hydrobromide | ||||||||||||||||||||||
Molecular Formula | C17H21NO4.BrH C17H22BrNO4 |
||||||||||||||||||||||
Molecular Weight | 384.3 g/mol | ||||||||||||||||||||||
IUPAC Name | [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide | ||||||||||||||||||||||
Standard InChI | InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; | ||||||||||||||||||||||
Standard InChIKey | WTGQALLALWYDJH-BKODDQECSA-N | ||||||||||||||||||||||
Isomeric SMILES | CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br | ||||||||||||||||||||||
Impurities | (1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | ||||||||||||||||||||||
SMILES | CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br | ||||||||||||||||||||||
Canonical SMILES | CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br | ||||||||||||||||||||||
Colorform | Viscous liquid | ||||||||||||||||||||||
Melting Point | 387 °F (decomposes) (NTP, 1992) | ||||||||||||||||||||||
Physical Description | Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) | ||||||||||||||||||||||
Shelf Life | The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |
||||||||||||||||||||||
Solubility | greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | ||||||||||||||||||||||
Synonyms | Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |
||||||||||||||||||||||
Vapor Pressure | 7.18X10-9 mm Hg at 25 °C (est) | ||||||||||||||||||||||
PubChem Compound | 51051761 | ||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume